molecular formula C20H16ClN5O3 B2533125 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 887458-01-7

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2533125
CAS No.: 887458-01-7
M. Wt: 409.83
InChI Key: HFMVWEZBXZNODS-UHFFFAOYSA-N
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Description

The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide is a pyrazolo-pyrimidine acetamide derivative characterized by a 3-chlorophenyl substituent at the pyrazolo-pyrimidine core and a 4-methoxyphenyl acetamide side chain. Its molecular formula is inferred as C₂₁H₁₇ClN₅O₃ (molecular weight ~408.8), based on structural analogs such as N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (MW 407.9, ) and N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide (MW 403.4, ).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-16-7-5-14(6-8-16)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMVWEZBXZNODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
MCF7 (breast cancer)1.88
A549 (lung cancer)26.0
HepG2 (liver cancer)0.74 mg/mL

These values indicate that the compound exhibits promising activity against breast and liver cancers, with lower IC50 values suggesting higher potency.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:

Compound Target Enzyme IC50 (μmol)
Compound ACOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

The inhibition of COX enzymes suggests that this compound could be a candidate for developing new anti-inflammatory medications.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study evaluating a related compound showed promising results in reducing tumor size in animal models.
  • Another research highlighted the compound's role in decreasing inflammatory markers in induced models of inflammation.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural variations and properties of the target compound and its analogs:

Compound Name / ID R₁ (Pyrazolo-Pyrimidine) R₂ (Acetamide) Molecular Weight Key Properties
Target Compound 3-Chlorophenyl 4-Methoxyphenyl ~408.8 High lipophilicity; potential kinase inhibition
p-Tolyl 3-Chloro-4-methylphenyl 407.9 Structural analog with insecticide relevance
3,4-Dimethylphenyl 4-Methoxyphenyl 403.4 Enhanced metabolic stability due to methyl groups
Phenyl 3-Methoxyphenoxy 391.4 Lower MW; phenoxy group alters solubility
(Ex. 83) 3-Fluoro-4-isopropoxyphenyl Chromenone substituent 571.2 Higher MW; fluorinated groups enhance bioavailability

Key Research Findings

Substituent Effects: Chlorophenyl groups (e.g., 3-chlorophenyl in the target) enhance lipophilicity and receptor-binding compared to methoxy or methyl groups .

Biological Potential: Pyrazolo-pyrimidine acetamides with chlorophenyl groups show promise in kinase inhibition, as seen in structurally related compounds . Fluorinated analogs ( ) exhibit higher metabolic stability and bioavailability, suggesting avenues for optimizing the target compound .

Contradictions and Gaps: While highlights insecticidal activity, the target compound’s structural differences (e.g., absence of trifluoromethyl groups) may limit such applications . No direct cytotoxicity or pharmacokinetic data are available for the target compound, necessitating further studies.

Biological Activity

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the pyrazolopyrimidine class. It has attracted attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core .
  • Substituents including 3-chlorophenyl and 4-methoxyphenyl groups.

The structural uniqueness contributes to its interaction with biological targets, influencing its pharmacological properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. In particular:

  • Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage cell lines. Studies have shown that compounds with similar structures can effectively reduce NO levels in lipopolysaccharide (LPS)-induced inflammation models .
  • Case Study : A related pyrazolo compound demonstrated an IC50 value in the micromolar range against monoamine oxidase B, suggesting potential neuroprotective effects relevant to neurodegenerative diseases .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has also been explored:

  • Mechanism : These compounds often act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and survival.
  • Research Findings : Various studies have reported that modifications to the pyrazolo structure enhance cytotoxicity against cancer cell lines. For instance, derivatives showed significant inhibition of cell viability in various cancer models, with some achieving over 80% inhibition at specific concentrations .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives.
  • Substitution Reactions : Chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.

The structure-activity relationship indicates that modifications to both the core structure and substituents significantly affect biological activity. For example:

  • The presence of electron-donating groups enhances activity against certain targets.

Data Summary

Biological ActivityMechanismIC50 ValuesReference
Anti-inflammatoryInhibition of NO productionMicromolar range
AnticancerEnzyme inhibition>80% cell viability inhibition

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